![molecular formula C15H19N5O5 B2844055 methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-54-5](/img/structure/B2844055.png)
methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C15H19N5O5 and its molecular weight is 349.347. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Monomer Model : Researchers use 2-methoxyethyl acetate as a monomer model to study the hydration structure of poly(2-methoxyethyl acrylate) . Understanding the interactions between this monomer and water sheds light on polymer behavior and design.
- Toxicology Studies : Investigating the effects of 2-methoxyethyl acetate exposure on human health is crucial. Studies have examined its hematological impact among workers exposed to related compounds . Safety precautions are essential due to its toxicity.
- Volatile Organic Compound (VOC) Detection : Air samples containing vapors of ethylene glycol derivatives (including 2-methoxyethyl acetate) can be analyzed using gas chromatography . Monitoring these compounds helps assess air quality and occupational exposure.
Polymer Chemistry and Materials Science
Environmental and Occupational Health
Air Analysis and Monitoring
Mechanism of Action
Mode of Action
The exact mode of action of the compound is not yet fully understood. It is hypothesized that the compound may bind to its target(s), leading to a change in the target’s function. This could result in a variety of physiological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The compound may affect multiple biochemical pathways within the body. Given the complexity of these pathways and the potential for the compound to interact with multiple targets, the downstream effects could be diverse and wide-ranging .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target(s) and how long it remains active within the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain environmental conditions could enhance or inhibit the compound’s interaction with its target(s), alter its stability, or affect its ADME properties .
properties
IUPAC Name |
methyl 2-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-9-7-19-11-12(16-14(19)18(9)5-6-24-3)17(2)15(23)20(13(11)22)8-10(21)25-4/h7H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVUPOBPOPTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
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